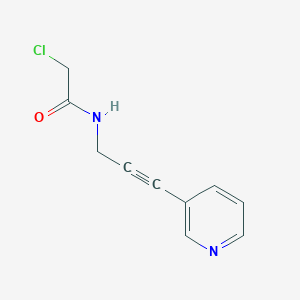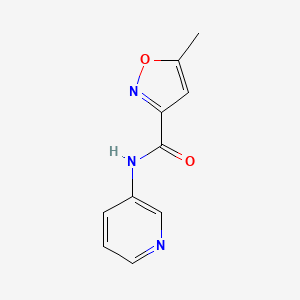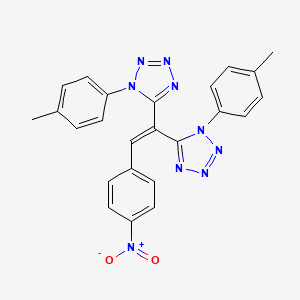
5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole), also known as NPE-TAZ, is a tetrazole-based fluorescent probe that has been extensively studied for its applications in biological and chemical research. NPE-TAZ is a versatile compound that has been used in various fields, including bioimaging, chemical sensing, and drug discovery.
Applications De Recherche Scientifique
Corrosion Inhibition
Research on similar compounds, such as 2,5-disubstituted 1,3,4-thiadiazoles, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds show good inhibition properties by interacting with the metal surface to form a protective layer, thus reducing corrosion rates. This study underlines the potential of structurally related compounds in corrosion protection applications (Bentiss et al., 2007).
Photochemical Applications
Another area of interest is the photochemical properties of diarylethene derivatives, which exhibit reversible photochromism. These compounds can switch between different molecular forms upon irradiation with light of varying wavelengths, a feature that is highly valuable in the development of optical storage devices, photo-switchable dyes, and sensors. The reversible photochromic properties of these molecules, coupled with thermal stability, make them promising for advanced material applications (Matsuda and Irie, 2000).
Fluorescent Chemosensors
The exploration into tetraphenylethene derivatives highlights their aggregation-induced emission (AIE) properties. These properties are utilized in the development of fluorescent chemosensors for the detection of explosives. The unique behavior of these compounds, where their luminescence is enhanced upon aggregation, provides a basis for designing new materials for sensing applications, indicating the broader relevance of related compounds in creating sensitive detection systems (Hu et al., 2012).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-[1-[1-(4-methylphenyl)tetrazol-5-yl]-2-(4-nitrophenyl)ethenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N9O2/c1-16-3-9-19(10-4-16)31-23(25-27-29-31)22(15-18-7-13-21(14-8-18)33(34)35)24-26-28-30-32(24)20-11-5-17(2)6-12-20/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFIYWFTIOSNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NN=NN4C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

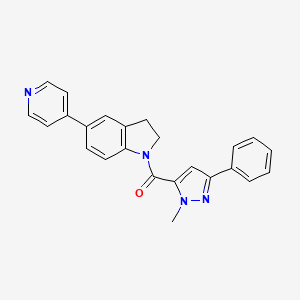

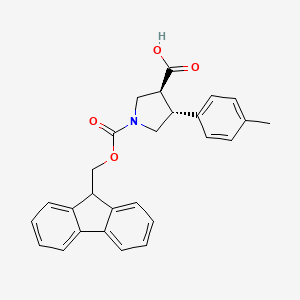
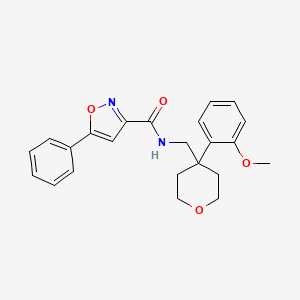
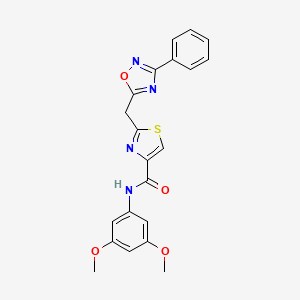
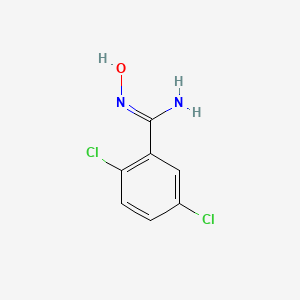
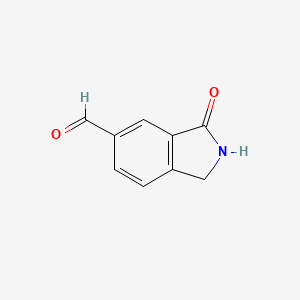
![1-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride](/img/structure/B2729429.png)
![5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-(2-methoxyphenyl)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2729430.png)
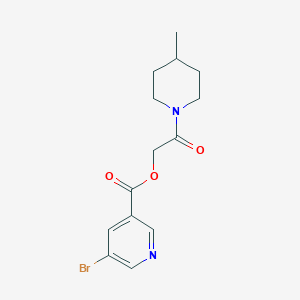

![(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide](/img/structure/B2729433.png)
